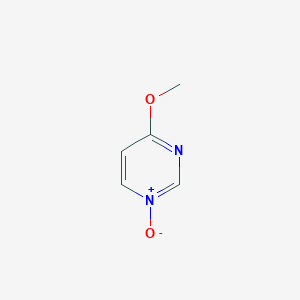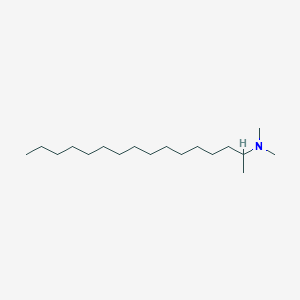
2-Hexadecanamine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecanamine, N,N-dimethyl- is a chemical compound that is commonly referred to as DMHA. It is a stimulant that has gained popularity in the scientific community due to its potential applications in various fields. DMHA is a derivative of 2-aminoheptane and is structurally similar to other stimulants such as DMAA and ephedrine.
Mécanisme D'action
DMHA works by stimulating the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for increasing energy levels, improving focus, and enhancing mood. DMHA also works by inhibiting the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. DMHA also increases the release of glucose and fatty acids into the bloodstream, which provides the body with additional energy.
Avantages Et Limitations Des Expériences En Laboratoire
DMHA has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a long half-life, which allows for prolonged effects. However, one limitation is that its effects can vary depending on the individual, making it difficult to control for confounding variables.
Orientations Futures
There are several future directions for the study of DMHA. One direction is to explore its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another direction is to investigate its potential as a treatment for obesity and other metabolic disorders. Additionally, further research is needed to fully understand the long-term effects of DMHA on the body.
Méthodes De Synthèse
DMHA can be synthesized through various methods, including the reaction of heptanal with nitroethane followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-2-butanol with nitric acid followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
DMHA has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, DMHA has been shown to improve endurance and increase energy levels. In cognitive enhancement, DMHA has been shown to improve focus and alertness. In weight loss, DMHA has been shown to increase metabolism and suppress appetite.
Propriétés
Numéro CAS |
16058-51-8 |
|---|---|
Formule moléculaire |
C18H39N |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
Clé InChI |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
SMILES canonique |
CCCCCCCCCCCCCCC(C)N(C)C |
Autres numéros CAS |
16058-51-8 |
Synonymes |
N,N,1-Trimethyl-1-pentadecanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



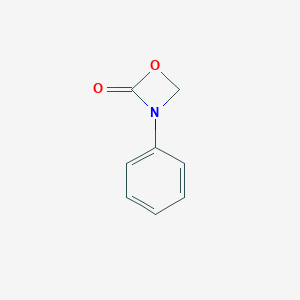


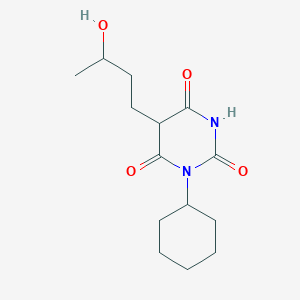

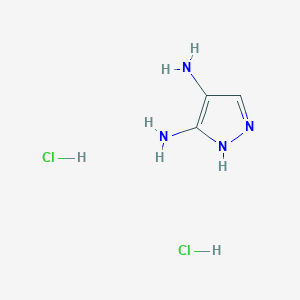

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)

